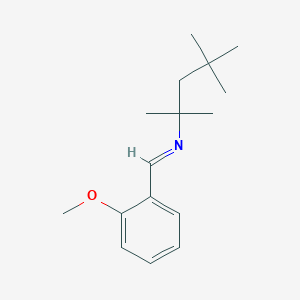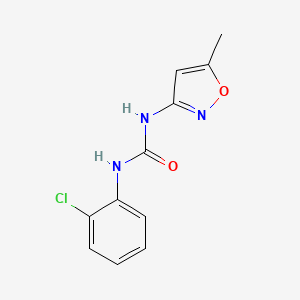
2-(cinnamoylamino)-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cinnamoylamino)-N-isobutylbenzamide, also known as CIAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that belongs to the class of amides and is widely used as a research tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-(cinnamoylamino)-N-isobutylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and signaling pathways in cells. This results in the modulation of various biological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-isobutylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to modulate various signaling pathways in cells, resulting in the modulation of various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cinnamoylamino)-N-isobutylbenzamide has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify. It is also stable and relatively inexpensive. However, there are also several limitations to its use. It has limited solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(cinnamoylamino)-N-isobutylbenzamide. One area of interest is its potential applications in cancer therapy. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(cinnamoylamino)-N-isobutylbenzamide is a complex process that involves several steps. The first step involves the reaction of isobutylamine with cinnamoyl chloride to form N-(2-methylpropyl)cinnamamide. This intermediate is then reacted with 2-nitrobenzoyl chloride to form 2-(cinnamoylamino)-N-isobutylbenzamide.
Applications De Recherche Scientifique
2-(cinnamoylamino)-N-isobutylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)14-21-20(24)17-10-6-7-11-18(17)22-19(23)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,21,24)(H,22,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJLHOFDUJWJQG-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)

![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)






